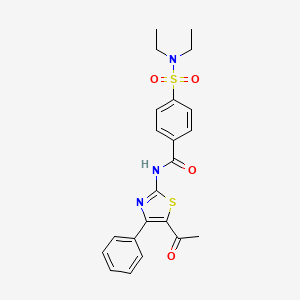

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

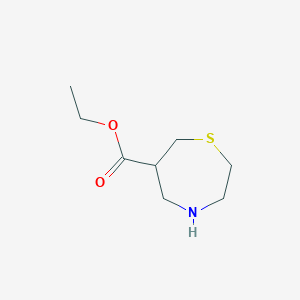

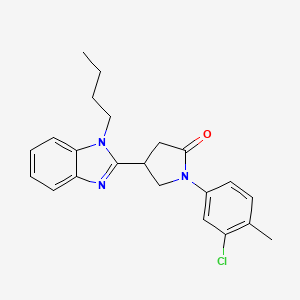

“N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the construction of a benzofuran ring. This can be achieved through methods such as free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide” is complex. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is fused with a benzene and furan ring .Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions. For instance, they can be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized from ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For instance, 2-Benzofuranyl methyl ketone, a related compound, is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .Scientific Research Applications

- Furan derivatives, including benzofuran compounds, have shown promising antibacterial properties. Researchers have synthesized novel furan-based agents to combat microbial resistance . Investigating the antibacterial efficacy of this compound against both gram-positive and gram-negative bacteria could be a valuable area of study.

- Furan derivatives, such as benzofurans, have been associated with anti-inflammatory effects. Exploring the anti-inflammatory mechanisms of this compound could provide insights into potential therapeutic applications .

- Benzofuran derivatives have demonstrated inhibitory activity against enzymes like carbonic anhydrase, tyrosinase, and topoisomerase I. Investigating whether N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide exhibits similar enzyme inhibition could be valuable .

- Benzofuran derivatives find applications in polymer chemistry. They contribute to the preparation of various polymers, including polyamides, polyarylates, and polyesters. Researchers could explore the role of this compound in polymerization reactions .

- Many naturally occurring organic compounds contain benzofuran heterocycles. Investigating the synthesis of natural products using this compound as a starting material could lead to novel bioactive molecules .

Antibacterial Activity

Anti-Inflammatory Potential

Enzyme Inhibition

Polymer Synthesis

Natural Product Synthesis

Anticancer Evaluation

Future Directions

Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing novel benzofuran derivatives with enhanced biological activities and potential applications in many aspects .

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect a variety of biochemical pathways, potentially including those involved in cell proliferation, bacterial growth, oxidative stress, and viral replication.

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by a variety of factors, including their chemical structure, the presence of functional groups, and their physicochemical properties .

Result of Action

For instance, benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may induce cell cycle arrest or apoptosis in certain cell types.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the activity and stability of benzofuran derivatives .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSIIEBCGFAPTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)